3,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This sulfonamide derivative features a 3,4-dimethyl-substituted benzene ring linked via a sulfonamide group to a tetrahydroquinoline scaffold, which is further modified with a thiophene-2-sulfonyl moiety. The compound’s design likely targets enzymatic systems, as sulfonamides are well-known inhibitors of enzymes such as carbonic anhydrase and proteases.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-15-7-9-19(13-16(15)2)29(24,25)22-18-8-10-20-17(14-18)5-3-11-23(20)30(26,27)21-6-4-12-28-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXWJFDGCKPJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “3,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” is the SARS CoV-2 helicase . Helicases are enzymes that are crucial for the replication of the virus, making them an effective target for antiviral drugs.
Mode of Action
The compound interferes with the viral replication potential of the helicase. This interference inhibits the helicase, thereby preventing the virus from replicating within the host cells.
Comparison with Similar Compounds
Key Structural Differences
The primary analog for comparison is 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS 946380-39-8) . Critical structural distinctions include:
- Benzene Ring Substituents :
- Target Compound : 3,4-Dimethyl groups (electron-donating via inductive effect).
- Analog : 3,4-Dimethoxy groups (stronger electron-donating via resonance).
- Thiophene-Linked Functional Group :
- Target Compound : Thiophene-2-sulfonyl (SO₂, electron-withdrawing).
- Analog : Thiophene-2-carbonyl (CO, moderately electron-withdrawing).
Physicochemical Properties
*Estimated based on structural adjustments: Replacement of two methoxy groups (OCH₃ → CH₃) reduces molecular weight by 32 g/mol, while replacing CO (28 g/mol) with SO₂ (96 g/mol) increases it by 68 g/mol.
Pharmacological Implications
- Lipophilicity and Bioavailability : The dimethyl groups in the target compound likely enhance membrane permeability compared to the dimethoxy analog, which may improve CNS penetration or tissue distribution.
- Metabolic Stability : The thiophene-sulfonyl group may confer resistance to oxidative metabolism compared to the carbonyl-containing analog, which is more prone to enzymatic reduction or hydrolysis.
Research Findings and Limitations
However, structural insights suggest:
Preparation Methods
Synthesis of 1-(Thiophene-2-Sulfonyl)-1,2,3,4-Tetrahydroquinoline
The core tetrahydroquinoline intermediate is synthesized via sulfonylation of tetrahydroquinoline using thiophene-2-sulfonyl chloride. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Conditions:
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Molar Ratio: Tetrahydroquinoline : Thiophene-2-sulfonyl chloride = 1 : 1.2
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Solvent: DCM (anhydrous)
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Temperature: 0°C → room temperature (RT), 12–16 hours
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Workup: Sequential washing with 1M HCl, saturated NaHCO₃, and brine. Purification via flash chromatography (hexane/ethyl acetate = 3:1) yields 1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline at 78–82% purity.
Functionalization of the Tetrahydroquinoline Core
The 6-position amino group on the tetrahydroquinoline intermediate is targeted for sulfonylation with 3,4-dimethylbenzene-1-sulfonyl chloride. This step requires careful control to avoid over-sulfonylation:
Procedure:
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Activation: The 6-amino group is deprotonated using NaH in tetrahydrofuran (THF) at 0°C.
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Sulfonylation: 3,4-Dimethylbenzene-1-sulfonyl chloride (1.1 equiv) is added dropwise. The reaction proceeds at RT for 6 hours.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate = 4:1) isolates the product in 65–70% yield.
Optimization of Coupling Reactions
Palladium-Catalyzed Cross-Coupling
A Pd(TFA)₂/DPPP catalyst system enables the coupling of the sulfonylated tetrahydroquinoline with aryl halides. This method, adapted from quinoline derivative syntheses, enhances regioselectivity:
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(TFA)₂ (20 mol%) |
| Ligand | DPPP (20 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | THF |
| Temperature | 110°C, 30 hours |
| Yield | 72–78% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, sulfonamide coupling under microwave conditions (150°C, 20 minutes) achieves comparable yields (70–75%) with improved purity.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 3.21 (t, J = 6.0 Hz, 2H, CH₂), 2.94 (s, 3H, CH₃), 2.68 (t, J = 6.0 Hz, 2H, CH₂).
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¹³C NMR: Peaks at 144.2 ppm (SO₂) and 126.8–132.4 ppm (aromatic carbons) confirm sulfonamide formation.
Mass Spectrometry (HRMS):
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) shows ≥95% purity with a retention time of 8.2 minutes.
Comparative Data on Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Key Advantage |
|---|---|---|---|---|
| Conventional Coupling | 65–70 | 93 | 30 hours | High reproducibility |
| Microwave-Assisted | 70–75 | 95 | 20 minutes | Rapid synthesis |
| Pd-Catalyzed Cross-Coupling | 72–78 | 94 | 30 hours | Regioselective |
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for 3,4-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds under acidic conditions.
- Step 2 : Sulfonylation of the tetrahydroquinoline nitrogen using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3 : Coupling the sulfonylated intermediate with 3,4-dimethylbenzene-1-sulfonamide via nucleophilic substitution or amide bond formation, optimized at 60–80°C in polar aprotic solvents like DMF .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, with characteristic shifts for sulfonamide (~7.5–8.5 ppm) and tetrahydroquinoline protons (~1.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ peak at 487.12 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .
Advanced Research Questions
Q. How does the compound interact with biological targets such as nitric oxide synthase (NOS) or cancer-related enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Recombinant human NOS isoforms (nNOS, eNOS, iNOS) are incubated with the compound (1–100 µM) in Baculovirus-infected Sf9 cells. Activity is measured via H-arginine to H-citrulline conversion, with IC₅₀ values calculated using nonlinear regression .
- Molecular Docking : Schrödinger Suite or AutoDock Vina predicts binding modes. The thiophene sulfonyl group shows strong interactions with hydrophobic pockets, while the dimethylbenzene sulfonamide moiety stabilizes hydrogen bonds in catalytic sites .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl groups, thiophene vs. benzene sulfonyl) and test against isogenic cell lines or enzyme mutants to isolate structural determinants of activity .
- Meta-Analysis of Pharmacokinetic Data : Compare logP, plasma protein binding, and metabolic stability (e.g., microsomal half-life) to differentiate intrinsic activity from bioavailability effects. LC-MS/MS quantifies compound levels in in vitro/in vivo models .
Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell monolayers evaluate permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolism : Liver microsomal assays (human/rodent) identify cytochrome P450-mediated degradation. Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) assesses metabolic pathways .
- In Vivo Pharmacokinetics : Administer intravenously/orally to rodents (5–10 mg/kg), with serial blood sampling over 24h. Non-compartmental analysis calculates AUC, Cmax, and t₁/₂ .
Specialized Methodological Considerations
Q. What in silico approaches optimize this compound’s selectivity for specific enzyme isoforms?
- Methodological Answer :
- Dynamic Pharmacophore Modeling : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to map conformational changes in target enzymes. Align compound derivatives to isoform-specific active site residues .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for NOS isoforms using FEP+ in Schrödinger. Modifications to the tetrahydroquinoline core (e.g., ethyl vs. benzyl groups) improve nNOS selectivity by 10-fold .
Q. How do substituents on the benzene ring influence cytotoxicity in cancer cell lines?
- Methodological Answer :
- Comparative Cytotoxicity Screening : Test derivatives (3,4-dimethyl, 4-fluoro, 2-methoxy) against MCF-7 (breast) and A549 (lung) cancer cells via MTT assays. IC₅₀ values correlate with electron-withdrawing groups (e.g., -F) enhancing potency by 30% compared to methyl groups .
- Reactive Oxygen Species (ROS) Assays : Flow cytometry with DCFH-DA dye quantifies ROS induction. Dimethyl substituents show higher ROS generation, linking to apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
